Benzo[b]thiophene-2-methanol, 6-methyl-
Overview
Description
Benzo[b]thiophene-2-methanol, 6-methyl- is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of a hydroxymethyl group at the second position and a methyl group at the sixth position of the benzothiophene ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-2-methanol, 6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromobenzyl alcohol.
Cyclization: The 2-bromobenzyl alcohol undergoes cyclization with sulfur sources such as sodium sulfide or potassium sulfide to form the benzothiophene ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzo[b]thiophene-2-methanol, 6-methyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products:
Oxidation: Formation of 6-methylbenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 6-methylbenzo[b]thiophene.
Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Benzo[b]thiophene-2-methanol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Medicine: It is investigated for its potential use in drug development, particularly in anticancer and antimicrobial therapies.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-methanol, 6-methyl- involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the hydroxymethyl and methyl groups.
6-Methylbenzo[b]thiophene: Lacks the hydroxymethyl group.
2-Hydroxymethylbenzo[b]thiophene: Lacks the methyl group at the sixth position.
Uniqueness: Benzo[b]thiophene-2-methanol, 6-methyl- is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(6-methyl-1-benzothiophen-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQZFOZDAFFTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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